N-(o-Tolyl)but-2-enamide

Overview

Description

N-(o-Tolyl)but-2-enamide is a useful research compound. Its molecular formula is C11H13NO and its molecular weight is 175.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Chiral Compounds

- N-(o-Tolyl)but-2-enamide derivatives have been utilized in the diastereoselective hydrogenation process to synthesize chiral 3-(p-tolyl) butanoic acids, which are important in the production of enantiomerically pure acids (Jiménez et al., 2017).

Formation of Geometrically Defined Enamides

- Enamides, including those derived from this compound, are crucial in forming geometrically defined di-, tri-, and tetrasubstituted enamides. This has significant implications in the synthesis of complex organic compounds (Trost et al., 2017).

Nucleophilic Reactions in Organic Synthesis

- Enamides and enecarbamates, such as this compound, are used as nucleophiles in stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions, essential in organic synthesis (Matsubara & Kobayashi, 2008).

Mechanism Studies in Catalytic Reactions

- Research into the rhodium-catalyzed hydrogenation of enamides, like this compound, offers insights into the mechanistic aspects of such reactions, which is vital for understanding and optimizing catalytic processes (Donoghue et al., 2007).

Synthesis of Biologically Active Molecules

- Enamides, including this compound derivatives, are versatile building blocks in the total synthesis of important, biologically active molecules. Their development and utility in organic synthesis have been extensively reviewed (Courant et al., 2015).

Utility in Organic Synthesis

- The stability and reactivity of enamides make them increasingly used in organic synthesis, particularly for introducing nitrogen functionality into organic systems (Carbery, 2008).

Isomerization of Unsaturated Amides

- A method involving the 'long-distance' migration of the double bond in unsaturated amides, applicable to this compound, has been described. This is particularly useful for the isomerization of N-(but-3-enyl)amides (Sergeyev & Hesse, 2003).

Synthetic Applications in Organic Chemistry

- The exploration of tertiary enamides has shown their potential as valuable synthons in the synthesis of natural products and heterocyclic compounds, which has implications for pharmaceutical research (Wang, 2015).

Asymmetric Synthesis

- This compound derivatives are utilized in the rhodium-catalyzed asymmetric hydrogenation process, producing optically active amines. This has important applications in creating chiral compounds (Enthaler et al., 2006).

Cyclization to Form Azapolycycles

- Enamide-containing polyenes, including those derived from this compound, are used in biomimetic cyclizations, a new route to constructing larger azapolycycles like azasteroids (Sen & Roach, 1996).

Properties

IUPAC Name |

(E)-N-(2-methylphenyl)but-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-3-6-11(13)12-10-8-5-4-7-9(10)2/h3-8H,1-2H3,(H,12,13)/b6-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQAKKCXZGIJXLU-ZZXKWVIFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)NC1=CC=CC=C1C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2196187-17-2 | |

| Record name | N-(2-Methylphenyl)-2-butenamide, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V39449AG5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

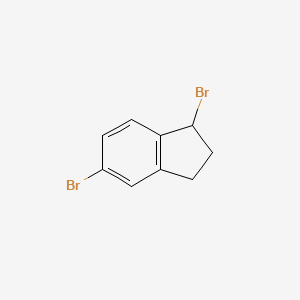

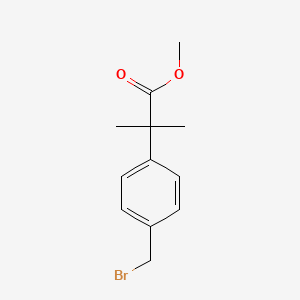

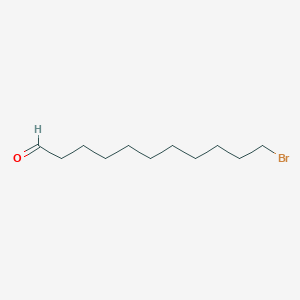

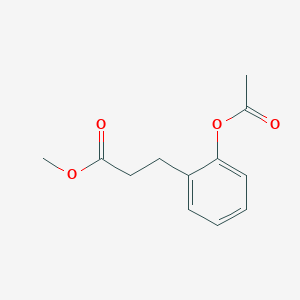

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1,1'-Biphenyl]-2-yl methacrylate](/img/structure/B8220969.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexan-1-ol](/img/structure/B8220983.png)

![(7Z)-7-ethylidene-1',6'-dimethoxyspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B8221039.png)